3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol
CAS No.:
Cat. No.: VC18521505
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO3 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)iminomethyl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C14H13NO3/c1-18-12-7-5-11(6-8-12)15-9-10-3-2-4-13(16)14(10)17/h2-9,16-17H,1H3 |
| Standard InChI Key | VHFKMUWSCDRBOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Tautomerism
The compound, with the molecular formula C₁₄H₁₃NO₃ and a molar mass of 243.26 g/mol, adopts an enol-imine tautomeric configuration . This tautomerism is stabilized by intramolecular hydrogen bonding between the hydroxyl (O–H) and imine (C=N) groups, as evidenced by X-ray diffraction (XRD) studies of analogous structures . The enol form dominates in solid and solution states, with bond lengths such as C–O (1.361 Å) and C=N (1.278 Å) confirming single- and double-bond character, respectively .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molar Mass | 243.26 g/mol | |
| C=N Bond Length | 1.278 Å | |
| O–H···N Hydrogen Bond | 2.65 Å |
Crystallographic and Conformational Analysis
Single-crystal XRD of related Schiff bases reveals dihedral angles of 48.1° between aromatic rings, influencing molecular packing . Non-covalent interactions, including π–π stacking (centroid distances: 4.15 Å) and C–H···π bonds, stabilize the crystal lattice . The methoxy group adopts a planar orientation relative to the benzene ring, minimizing steric hindrance .
Synthesis and Characterization
Synthetic Methodology
The compound is synthesized via a stirrer method using 2,3-dihydroxybenzaldehyde and 4-methoxyaniline in aqueous ethanol under reflux . The reaction achieves a 95% yield within 30 minutes, attributed to the electron-donating methoxy group enhancing amine nucleophilicity .
Spectroscopic Characterization
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FTIR: A strong absorption band at 1590–1591 cm⁻¹ confirms the C=N stretch, while O–H vibrations appear at 3200–3400 cm⁻¹ .
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¹H NMR: The imine proton resonates as a singlet at δ 8.42 ppm, with aromatic protons observed between δ 6.83–7.38 ppm . Methoxy (-OCH₃) signals appear at δ 3.82 ppm .
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GC-MS: A molecular ion peak at m/z 257 corresponds to the molecular weight .
Table 2: Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| FTIR | 1590 cm⁻¹ | C=N stretch |
| ¹H NMR | δ 8.42 (s, 1H) | Imine proton |
| GC-MS | m/z 257 | Molecular ion peak |
Electronic and Computational Insights
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of 4.2 eV, indicating moderate reactivity . The electrophilic regions, localized on the imine nitrogen and hydroxyl oxygen, are visualized via Molecular Electrostatic Potential (MEP) maps .
Table 3: DFT-Derived Properties
Natural Bond Orbital (NBO) Analysis
Hyperconjugative interactions between the imine group and aromatic π-systems stabilize the molecule. The LP(N) → σ(C–O)* interaction contributes 28.5 kcal/mol to the total energy .
Antioxidant and Biological Activity
DPPH Radical Scavenging
The compound exhibits potent antioxidant activity with an EC₅₀ of 10.46 ppm, surpassing standard antioxidants like ascorbic acid (EC₅₀ = 12.5 ppm) . The phenolic hydroxyl groups facilitate hydrogen atom transfer, neutralizing free radicals .
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